molecular formula C29H36ClN3O7 B043658 N-(3,4-Dimethoxyphenyl)-N-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-4-nitrobenzamide hydrochloride CAS No. 113241-47-7

N-(3,4-Dimethoxyphenyl)-N-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-4-nitrobenzamide hydrochloride

Cat. No.: B043658
CAS No.: 113241-47-7
M. Wt: 574.1 g/mol
InChI Key: CMKVOHIRMCFVBJ-UHFFFAOYSA-N
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Description

BRL-32872A is an experimental drug candidate that provides a novel approach to the treatment of cardiac arrhythmia. It is a derivative of verapamil and possesses the ability to inhibit calcium membrane channels. Specific modifications in hydrogen bonding activity, nitrogen lone pair availability, and molecular flexibility allow BRL-32872A to inhibit potassium channels as well. As such, BRL-32872A is classified as both a class III (potassium blocking) and class IV (calcium blocking) antiarrhythmic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BRL-32872A involves several key steps:

    Condensation: 3-Chloropropionyl chloride is condensed with 4-aminoveratrole in the presence of triethylamine to give the chloropropionamide.

    Alkylation: N-methyl-2-(3,4-dimethoxyphenyl)ethylamine is alkylated with the chloropropionamide in refluxing acetonitrile to afford the aminopropionamide.

    Reduction: The aminopropionamide is subsequently reduced to diamine with lithium aluminium hydride in boiling tetrahydrofuran.

    Acylation: Finally, the diamine is acylated with 4-nitrobenzoyl chloride to give the target amide.

Industrial Production Methods

Industrial production methods for BRL-32872A would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

BRL-32872A undergoes several types of chemical reactions:

    Oxidation: It can be oxidized under specific conditions to form various oxidation products.

    Reduction: The nitro group in BRL-32872A can be reduced to an amine group.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminium hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions.

Major Products

    Oxidation: Various oxidation products depending on the extent of oxidation.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Substituted derivatives of BRL-32872A.

Scientific Research Applications

BRL-32872A has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of potassium and calcium channel blocking.

    Biology: Investigated for its effects on cellular ion channels and action potentials.

    Medicine: Explored as a potential treatment for cardiac arrhythmia due to its dual blocking properties.

    Industry: Potential applications in the development of new antiarrhythmic drugs.

Mechanism of Action

BRL-32872A exerts its effects by blocking both potassium and calcium channels. It binds with high affinity to open human ether-a-go-go-related gene potassium channels and inhibits the rapidly activating component of the delayed rectifier potassium current. This increases the refractory period of the cell and prolongs the action potential, reducing the probability of re-entry depolarization. Additionally, it inhibits calcium channels, further contributing to its antiarrhythmic effects .

Comparison with Similar Compounds

Similar Compounds

    Azimilide: Another antiarrhythmic agent with potassium channel blocking properties.

    Verapamil: A calcium channel blocker from which BRL-32872A is derived.

    E-4031: A selective blocker of the delayed rectifier potassium current.

Uniqueness

BRL-32872A is unique in its dual blocking properties, targeting both potassium and calcium channels. Unlike other class III antiarrhythmic agents, BRL-32872A does not induce reverse-rate dependency of action potential prolongation, making it potentially safer with fewer adverse effects .

Properties

CAS No.

113241-47-7

Molecular Formula

C29H36ClN3O7

Molecular Weight

574.1 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-N-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-4-nitrobenzamide;hydrochloride

InChI

InChI=1S/C29H35N3O7.ClH/c1-30(18-15-21-7-13-25(36-2)27(19-21)38-4)16-6-17-31(24-12-14-26(37-3)28(20-24)39-5)29(33)22-8-10-23(11-9-22)32(34)35;/h7-14,19-20H,6,15-18H2,1-5H3;1H

InChI Key

CMKVOHIRMCFVBJ-UHFFFAOYSA-N

SMILES

CN(CCCN(C1=CC(=C(C=C1)OC)OC)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])CCC3=CC(=C(C=C3)OC)OC.Cl

Canonical SMILES

CN(CCCN(C1=CC(=C(C=C1)OC)OC)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])CCC3=CC(=C(C=C3)OC)OC.Cl

113241-47-7

Synonyms

BRL 32872
BRL-32872
N-(3,4-dimethoxyphenyl)-N-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-4-nitrobenzamide hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,4-Dimethoxyphenyl)-N-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-4-nitrobenzamide hydrochloride
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N-(3,4-Dimethoxyphenyl)-N-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-4-nitrobenzamide hydrochloride
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N-(3,4-Dimethoxyphenyl)-N-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-4-nitrobenzamide hydrochloride
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N-(3,4-Dimethoxyphenyl)-N-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-4-nitrobenzamide hydrochloride
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N-(3,4-Dimethoxyphenyl)-N-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-4-nitrobenzamide hydrochloride
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N-(3,4-Dimethoxyphenyl)-N-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-4-nitrobenzamide hydrochloride

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